ethyl 1-cyclohexyl-4-{[(2-methoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a cyclohexyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in a nucleophilic substitution reaction.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Benzamido Group: This involves the reaction of the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamido and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(FLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(CHLOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The presence of the trifluoromethyl group in ETHYL 1-CYCLOHEXYL-4-(2-METHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE makes it unique compared to its analogs. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and biological activity.
Properties
Molecular Formula |
C23H27F3N2O5 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 1-cyclohexyl-4-[(2-methoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H27F3N2O5/c1-4-33-20(30)18-14(2)28(15-10-6-5-7-11-15)21(31)22(18,23(24,25)26)27-19(29)16-12-8-9-13-17(16)32-3/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,27,29) |
InChI Key |
HNTOWHISXWXIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1(C(F)(F)F)NC(=O)C2=CC=CC=C2OC)C3CCCCC3)C |
Origin of Product |
United States |
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